(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol
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Overview
Description
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with pyridine-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)ketone or aldehyde.
Reduction: Formation of (4-Methyl-3-aminophenyl)(pyridin-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The pyridinyl group may facilitate binding to specific targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3-nitrophenyl)(pyridin-3-yl)methanol
- (4-Methyl-3-nitrophenyl)(pyridin-4-yl)methanol
- (4-Methyl-3-nitrophenyl)(pyrimidin-2-yl)methanol
Uniqueness
(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring can lead to unique chemical properties and reactivity patterns compared to similar compounds .
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSRURNFJJCEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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